molecular formula C11H15N5O B4439931 6-methyl-N-(tetrahydro-2-furanylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine

6-methyl-N-(tetrahydro-2-furanylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No. B4439931
M. Wt: 233.27 g/mol
InChI Key: JMNXXQVNOWDIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(tetrahydro-2-furanylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is a triazolopyridazine derivative that exhibits various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 6-methyl-N-(tetrahydro-2-furanylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine is not fully understood. However, it is believed that this compound acts on specific cellular targets, including receptors and enzymes, to produce its effects. The precise mechanism of action of this compound is an area of ongoing research.
Biochemical and Physiological Effects:
6-methyl-N-(tetrahydro-2-furanylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine exhibits various biochemical and physiological effects. It has been shown to modulate the activity of specific enzymes and receptors, resulting in anti-inflammatory, anti-cancer, and anti-viral effects. Additionally, this compound has been shown to affect the central nervous system, exhibiting potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-N-(tetrahydro-2-furanylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine in lab experiments are its potential therapeutic applications and its diverse biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its unknown mechanism of action and potential toxicity.

Future Directions

For the research on 6-methyl-N-(tetrahydro-2-furanylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine include further investigation into its mechanism of action, potential therapeutic applications, and toxicity profile. Additionally, the development of analogs of this compound with improved properties and specificity is an area of ongoing research. The investigation of the use of this compound in combination with other drugs is also an area of future research.
In conclusion, 6-methyl-N-(tetrahydro-2-furanylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a promising compound that exhibits various biochemical and physiological effects. Its potential therapeutic applications and diverse effects make it an area of ongoing research. Further investigation into its mechanism of action, toxicity profile, and development of analogs with improved properties is necessary to fully understand the potential of this compound.

Scientific Research Applications

The scientific research applications of 6-methyl-N-(tetrahydro-2-furanylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine are diverse and promising. This compound has been investigated for its potential use as a therapeutic agent in various medical conditions. It has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Additionally, this compound has been explored for its potential use in the treatment of neurological disorders.

properties

IUPAC Name

6-methyl-N-(oxolan-2-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-8-5-10(11-14-13-7-16(11)15-8)12-6-9-3-2-4-17-9/h5,7,9,12H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNXXQVNOWDIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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